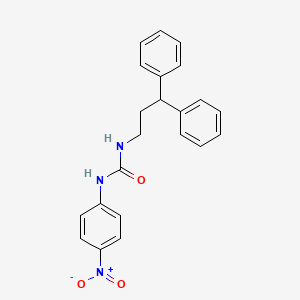![molecular formula C18H21N3O2S B4115177 N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
説明
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea, commonly known as FMPPT, is a thiourea derivative that has been extensively studied for its potential in treating various diseases. FMPPT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
FMPPT has been found to have potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, FMPPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease.
作用機序
The mechanism of action of FMPPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMPPT has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. FMPPT has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. Additionally, FMPPT has been found to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
FMPPT has been found to have a wide range of biochemical and physiological effects. In cancer research, FMPPT has been shown to induce apoptosis and inhibit angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques. Additionally, FMPPT has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using FMPPT in lab experiments is its wide range of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using FMPPT is its potential toxicity, which requires careful consideration in experimental design and dosage.
将来の方向性
There are several future directions for FMPPT research. One direction is to further investigate its potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for FMPPT.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-10-2-1-3-11-21)14-6-8-15(9-7-14)20-18(24)19-13-16-5-4-12-23-16/h4-9,12H,1-3,10-11,13H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCHGIXSRUTEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)

![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine](/img/structure/B4115158.png)
![2-(4-sec-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4115167.png)

![ethyl 4-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4115172.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)